molecular formula C14H8N2 B1598068 [1,1'-Biphenyl]-3,3'-dicarbonitrile CAS No. 36852-02-5

[1,1'-Biphenyl]-3,3'-dicarbonitrile

Cat. No.: B1598068
CAS No.: 36852-02-5
M. Wt: 204.23 g/mol
InChI Key: CNJJNOUAWHQIHN-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,3’-dicarbonitrile is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a nitrile group at the 3-position

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-3,3’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-3,3’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity and alterations in metabolic pathways .

Cellular Effects

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, [1,1’-Biphenyl]-3,3’-dicarbonitrile can induce oxidative stress, resulting in cellular damage and apoptosis. The compound’s impact on cell function is also evident in its ability to disrupt mitochondrial function, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of [1,1’-Biphenyl]-3,3’-dicarbonitrile involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, [1,1’-Biphenyl]-3,3’-dicarbonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, [1,1’-Biphenyl]-3,3’-dicarbonitrile can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. High doses of [1,1’-Biphenyl]-3,3’-dicarbonitrile can lead to adverse effects such as liver and kidney damage, as well as disruptions in the endocrine system. These findings highlight the importance of dose-dependent studies in understanding the compound’s safety profile .

Metabolic Pathways

[1,1’-Biphenyl]-3,3’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction of [1,1’-Biphenyl]-3,3’-dicarbonitrile with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-3,3’-dicarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-3,3’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3,3’-dicarbonitrile is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of [1,1’-Biphenyl]-3,3’-dicarbonitrile in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbonitrile typically involves the reaction of 3-bromobenzonitrile with a suitable biphenyl precursor under conditions that facilitate the formation of the biphenyl linkage. Common methods include:

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbonitrile often employs scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Properties

IUPAC Name

3-(3-cyanophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJJNOUAWHQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362679
Record name 3,3'-Dicyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36852-02-5
Record name 3,3'-Dicyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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